REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:13][CH3:14])=[CH:4][C:5]2[CH:9](O)[CH2:8][S:7][C:6]=2[C:11]=1[Cl:12].B(F)(F)F.CCOCC.[OH-].[Na+]>C(O)(=O)C>[Cl:1][C:2]1[C:3]([O:13][CH3:14])=[CH:4][C:5]2[CH:9]=[CH:8][S:7][C:6]=2[C:11]=1[Cl:12] |f:1.2,3.4|
|
Name
|
6,7-dichloro-2,3-dihydro-3-hydroxy-5-methoxybenzo[b]thiophene
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(SCC2O)C1Cl)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated at 100° for 5 min
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
Ice is added
|
Type
|
CUSTOM
|
Details
|
The off-white solid is collected
|
Type
|
CUSTOM
|
Details
|
a filter, air-dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from ether-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC2=C(SC=C2)C1Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |